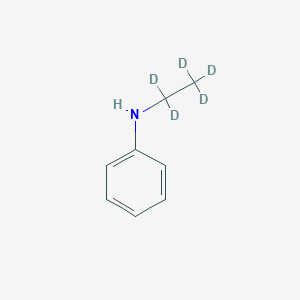
Remifentanil hydrochloride
Descripción general
Descripción
Hidrocloruro de remifentanilo: es un analgésico opioide sintético potente de acción ultracorta que se utiliza principalmente en anestesia. Es conocido por su inicio rápido y su corta duración de acción, lo que lo hace muy eficaz para el control del dolor durante los procedimientos quirúrgicos. El hidrocloruro de remifentanilo es un agonista específico del receptor opioide mu, lo que significa que reduce el tono del sistema nervioso simpático, causa depresión respiratoria y proporciona analgesia .
Aplicaciones Científicas De Investigación
Química: En química, el hidrocloruro de remifentanilo se estudia por su perfil farmacocinético único y su rápido metabolismo por esterasas tisulares no específicas .
Biología: En la investigación biológica, el hidrocloruro de remifentanilo se utiliza para estudiar los efectos de los agonistas del receptor mu-opioide en el sistema nervioso y las vías del dolor .
Medicina: Médicamente, el hidrocloruro de remifentanilo se utiliza durante la inducción y el mantenimiento de la anestesia general, así como para la analgesia postoperatoria inmediata . También se utiliza en la sedación con anestesia monitorizada .
Industria: En la industria farmacéutica, el hidrocloruro de remifentanilo se utiliza para desarrollar nuevas formulaciones analgésicas y para estudiar la farmacodinamia y la farmacocinética de los agonistas opioides .
Mecanismo De Acción
El hidrocloruro de remifentanilo ejerce sus efectos uniéndose a los receptores mu-opioides en el sistema nervioso central. Esta unión aumenta el umbral del dolor, altera la recepción del dolor e inhibe las vías ascendentes del dolor . El inicio rápido y el efecto máximo del compuesto, junto con su corta duración de acción, lo hacen muy eficaz para el control del dolor durante los procedimientos quirúrgicos .
Análisis Bioquímico
Biochemical Properties
Remifentanil hydrochloride is a specific µ-opioid receptor agonist . This means it interacts with µ-opioid receptors, proteins that play a crucial role in the perception of pain. The interaction between this compound and these receptors leads to a reduction in sympathetic nervous system tone, causing respiratory depression and analgesia .
Cellular Effects
This compound, by virtue of its µ-opioid receptor agonist activity, influences various cellular processes. It reduces sympathetic nervous system tone, leading to effects such as respiratory depression . It also has an impact on cell signaling pathways related to pain perception and response.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to µ-opioid receptors. As a µ-opioid agonist, this compound binds to these receptors and activates them, leading to a series of downstream effects including analgesia and respiratory depression .
Temporal Effects in Laboratory Settings
This compound has a unique pharmacokinetic profile due to a rapid metabolism by non-specific tissue esterases . Its effects are rapid in onset and offset . Its measured context-sensitive half-time averages 3 minutes after an infusion of 3 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is metabolized by hydrolysis of the propanoic acid-methyl ester linkage by nonspecific blood and tissue esterases . This leads to a rapid systemic elimination .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de remifentanilo implica la conversión de un grupo nitrilo de un derivado de cianopiperidinil propanoato a un grupo éster. Este proceso reduce significativamente el número de pasos necesarios para la preparación en comparación con los métodos tradicionales . El compuesto se reconstituye normalmente con agua ultrapura, solución salina o solución de bicarbonato de sodio, y luego se mezcla con propofol o se diluye aún más con agua para obtener concentraciones específicas .
Métodos de producción industrial: En entornos industriales, el hidrocloruro de remifentanilo se produce como un polvo liofilizado que contiene la base libre y glicina como vehículo para tamponar la solución. Este polvo se reconstituye en agua o solución de dextrosa al 5% para inyección .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de remifentanilo experimenta diversas reacciones químicas, incluida la hidrólisis por esterasas tisulares no específicas, lo que provoca una rápida eliminación sistémica . No es un sustrato para las butirilcolinesterasas, y su aclaramiento no se ve afectado por la deficiencia de colinesterasa o los fármacos anticolinérgicos .
Reactivos y condiciones comunes: La estabilidad del hidrocloruro de remifentanilo se ve afectada por la solución de reconstitución utilizada. Por ejemplo, la reconstitución con bicarbonato de sodio provoca una degradación significativa, mientras que la reconstitución con agua o solución salina mantiene la estabilidad .
Productos principales formados: Los productos de degradación primarios del hidrocloruro de remifentanilo son metabolitos inactivos resultantes de la hidrólisis .
Comparación Con Compuestos Similares
Compuestos similares:
- Fentanilo
- Alfentanilo
- Sufentanilo
Comparación: El hidrocloruro de remifentanilo está químicamente relacionado con el fentanilo, el alfentanilo y el sufentanilo. es único debido a su duración de acción ultracorta y su rápido metabolismo por esterasas tisulares no específicas . Este rápido metabolismo da lugar a un tiempo de semivida sensible al contexto más corto en comparación con otros opioides, lo que hace que el hidrocloruro de remifentanilo sea particularmente útil para procedimientos que requieren una recuperación rápida .
Propiedades
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMIPUMYUHANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132875-61-7 (Parent) | |
| Record name | Remifentanil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50157614 | |
| Record name | Remifentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132539-07-2 | |
| Record name | Remifentanil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remifentanil hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remifentanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REMIFENTANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V444H5WIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of remifentanil hydrochloride?
A: this compound is a potent, ultra-short-acting μ-opioid receptor agonist [, , , , , ]. It exerts its analgesic effects by binding to these receptors, primarily in the central nervous system, leading to the inhibition of pain signal transmission.
Q2: How does the rapid metabolism of this compound influence its clinical use?
A: Unlike other opioids, this compound is metabolized rapidly by nonspecific plasma and tissue esterases []. This rapid degradation results in a short elimination half-life (<10 min) [, , ], allowing for precise control of analgesic effects and rapid recovery from anesthesia [, , , , , ]. This makes it highly suitable for procedures requiring rapid recovery and for use in patients with compromised organ function.
Q3: What are the key structural features of this compound?
A: this compound is a synthetic opioid with the molecular formula C20H28N2O5•HCl []. Its structure comprises a piperidine ring, a phenyl group, and an ester linkage, which are essential for its interaction with μ-opioid receptors [, ].
Q4: How has spectroscopic analysis been used to characterize this compound?
A: Spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been used to confirm the structure of this compound [, ]. IR spectroscopy identifies characteristic functional group vibrations, while NMR provides detailed information about the molecule's structure and connectivity. MS helps determine the molecular weight and fragmentation pattern, further supporting the compound's identity [].
Q5: Can you elaborate on the material compatibility of this compound during administration?
A: Studies have shown that this compound exhibits incompatibility with specific drugs and materials. When co-administered with propofol via the same intravenous line, certain mixing ratios can affect the emulsion stability of propofol formulations, particularly those with medium-chain triglycerides []. Additionally, this compound has shown incompatibility with 4-hydroxybutyric acid, midazolam hydrochloride, and piritramide, leading to an increased risk of emboli due to the formation of larger oil droplets []. Furthermore, sorption of propofol to the rubber stopper of syringes has been observed, highlighting potential drug loss and the need for dose adjustments to avoid underdosing [].
Q6: How does this compound compare to other opioids, like fentanyl, in terms of its clinical effects?
A: Compared to fentanyl, this compound demonstrates a quicker onset and offset of action, leading to faster recovery times [, , , ]. This difference is attributed to its unique metabolic pathway. Studies have shown comparable analgesic efficacy between the two opioids, but this compound may be associated with more rapid recovery and fewer side effects, such as postoperative nausea and vomiting [, , , ].
Q7: What is the significance of the study on the effect of transcranial electrical stimulation (TCES) on this compound-induced analgesia?
A: Research indicates that TCES can significantly enhance the potency and duration of this compound's analgesic effects in rats []. This suggests a potential synergistic effect between TCES and opioids, possibly by promoting the release of endogenous opioids like enkephalins, which can augment the analgesic effects of this compound [].
Q8: Are there any concerns regarding the use of this compound in obstetric analgesia?
A: While intravenous patient-controlled analgesia (IVPCA) with this compound has been investigated for labor pain management, concerns exist regarding potential side effects [, ]. Studies suggest that although effective in providing pain relief, this compound may lead to maternal oxygen desaturation, sedation, and reduced fetal heart rate variability []. Further research is needed to determine optimal dosing regimens and assess long-term safety profiles for both mother and neonate.
Q9: Has there been any investigation into the use of this compound in pediatric patients?
A: Yes, studies have investigated the use of this compound in pediatric patients undergoing various procedures, including neurosurgery [], strabismus surgery [], and other elective surgeries []. Findings suggest that this compound can be safely and effectively used in children, but careful titration is crucial, especially in younger age groups, due to potential hemodynamic effects like hypotension [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)




![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)






![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

